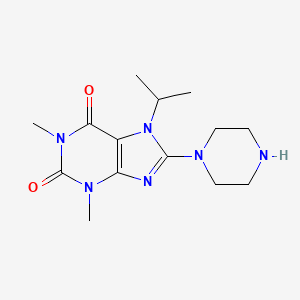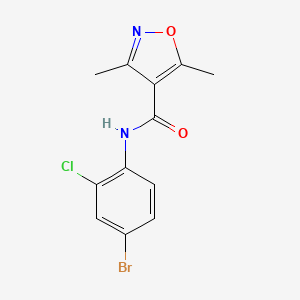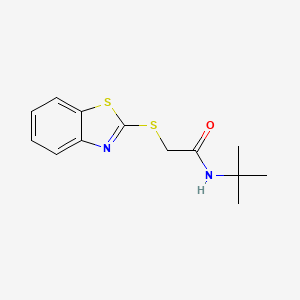![molecular formula C13H18N2O4S B5836369 N~1~-cyclopropyl-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B5836369.png)
N~1~-cyclopropyl-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-methylglycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N~1~-cyclopropyl-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-methylglycinamide” is a complex organic compound. It contains a cyclopropyl group (a three-membered carbon ring), a methoxyphenyl group (a phenyl ring with a methoxy substituent), a sulfonyl group (a sulfur atom double-bonded to two oxygen atoms), and a methylglycinamide group (a glycine derivative with a methyl substituent) .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its functional groups. The cyclopropyl group is a three-membered carbon ring, which introduces strain into the molecule. The methoxyphenyl group is a phenyl ring with a methoxy substituent, which could participate in resonance with the phenyl ring. The sulfonyl group is a sulfur atom double-bonded to two oxygen atoms, which is a strong electron-withdrawing group .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The cyclopropyl group, due to its ring strain, could be reactive towards ring-opening reactions. The methoxyphenyl group could undergo reactions typical of aromatic compounds, such as electrophilic aromatic substitution. The sulfonyl group is a good leaving group and could be displaced in nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar sulfonyl group and the potential for hydrogen bonding in the methylglycinamide group could impact its solubility in different solvents .Aplicaciones Científicas De Investigación
Marine Science Research
- Importance : Marine Scientific Research (MSR) enhances our understanding of the ocean and its environmental impact .
Deep-Sea Exploration
- Significance :
Plant Signaling and Immunity
- Applications :
Ubiquitin Ligase Interplay
Supramolecular Nanofibers
Propiedades
IUPAC Name |
N-cyclopropyl-2-[(4-methoxyphenyl)sulfonyl-methylamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4S/c1-15(9-13(16)14-10-3-4-10)20(17,18)12-7-5-11(19-2)6-8-12/h5-8,10H,3-4,9H2,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVHXZHYKRHGBOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NC1CC1)S(=O)(=O)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(2-methoxyphenyl)-N-[3-(1H-tetrazol-1-yl)phenyl]propanamide](/img/structure/B5836299.png)
![2-fluoro-N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5836301.png)


![1-benzyl-3-{[1-(4-chlorophenyl)ethylidene]amino}-2-(4-ethoxyphenyl)-4-imidazolidinone](/img/structure/B5836321.png)

![1-amino-5-phenyl-7,8,9,10-tetrahydropyrimido[4,5-c]isoquinolin-6(5H)-one](/img/structure/B5836355.png)
![methyl 3-({[(2,4-dimethoxyphenyl)amino]carbonyl}amino)-4-methylbenzoate](/img/structure/B5836376.png)
![N-(2-furylmethyl)-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B5836382.png)

![2-[(2,6-difluorobenzyl)thio]-N-phenylacetamide](/img/structure/B5836394.png)
![1-(4-methylbenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5836400.png)
![N-cyclopropyl-2-[(4-methylbenzyl)thio]acetamide](/img/structure/B5836407.png)